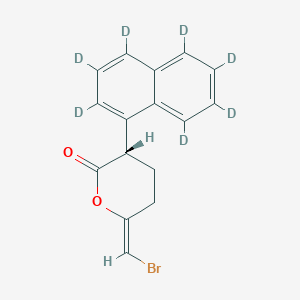
(S)-Bromoenol lactone-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Bromoenol lactone-d7 is a deuterated analog of (S)-Bromoenol lactone, a compound known for its role as an inhibitor of phospholipase A2 enzymes. The deuterium atoms in this compound replace the hydrogen atoms, which can be useful in various scientific studies, particularly in nuclear magnetic resonance spectroscopy due to the different nuclear properties of deuterium compared to hydrogen.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Bromoenol lactone-d7 typically involves the bromination of an enol lactone precursor. The process begins with the preparation of the enol lactone, which is then subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
化学反応の分析
Types of Reactions
(S)-Bromoenol lactone-d7 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding enol lactone without the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Various substituted enol lactones depending on the nucleophile used.
Reduction Reactions: The corresponding enol lactone without the bromine atom.
Oxidation Reactions: More complex lactone structures with additional functional groups.
科学的研究の応用
(S)-Bromoenol lactone-d7 has several applications in scientific research:
Chemistry: Used as a probe in nuclear magnetic resonance spectroscopy to study the structure and dynamics of molecules.
Biology: Employed in studies involving phospholipase A2 enzymes to understand their role in cellular processes.
Medicine: Investigated for its potential therapeutic applications due to its inhibitory effects on phospholipase A2 enzymes.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
(S)-Bromoenol lactone-d7 exerts its effects primarily through the inhibition of phospholipase A2 enzymes. The bromine atom interacts with the active site of the enzyme, preventing it from catalyzing the hydrolysis of phospholipids. This inhibition disrupts the production of arachidonic acid and other signaling molecules, affecting various cellular processes.
類似化合物との比較
Similar Compounds
(S)-Bromoenol lactone: The non-deuterated analog with similar inhibitory effects on phospholipase A2 enzymes.
®-Bromoenol lactone: The enantiomer with different stereochemistry and potentially different biological activity.
Bromoenol lactone: The racemic mixture containing both (S) and ® enantiomers.
Uniqueness
(S)-Bromoenol lactone-d7 is unique due to the presence of deuterium atoms, which provide distinct advantages in nuclear magnetic resonance spectroscopy and other analytical techniques. The deuterium atoms also influence the compound’s chemical and physical properties, making it valuable for specific research applications.
特性
分子式 |
C16H13BrO2 |
|---|---|
分子量 |
324.22 g/mol |
IUPAC名 |
(3S,6E)-6-(bromomethylidene)-3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxan-2-one |
InChI |
InChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2/b12-10+/t15-/m0/s1/i1D,2D,3D,4D,5D,6D,7D |
InChIキー |
BYUCSFWXCMTYOI-LJJQZJCESA-N |
異性体SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])[C@@H]3CC/C(=C\Br)/OC3=O)[2H])[2H] |
正規SMILES |
C1CC(=CBr)OC(=O)C1C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B10768025.png)
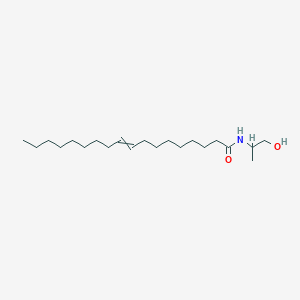
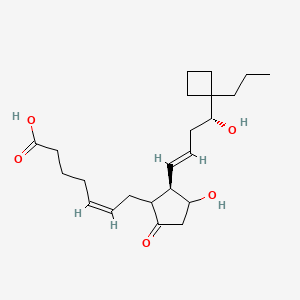
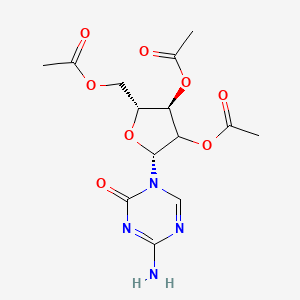
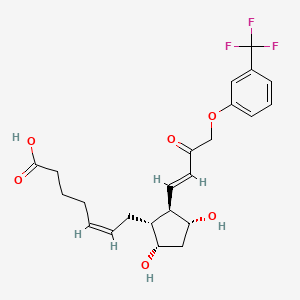
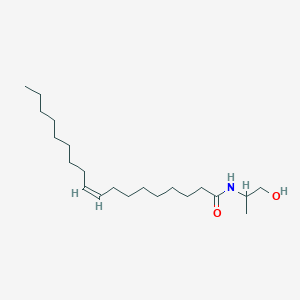
![methyl 4-[(2S,3S)-3-[(1E,3E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B10768049.png)
![(Z)-7-((1S,2R,3R,5S)-3-((R,E)-3-hydroxyoct-1-enyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)hept-5-enoic acid](/img/structure/B10768055.png)
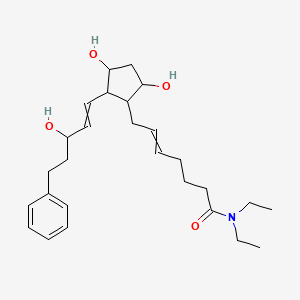

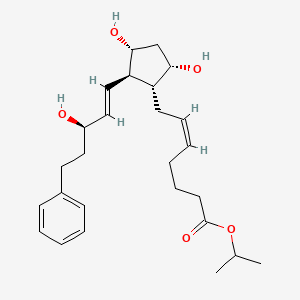
![(E)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide](/img/structure/B10768088.png)


